

Benchmarking "8-Nitro-7-quinolinecarboxaldehyde" performance in specific applications

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Compound of Interest

Compound Name: **8-Nitro-7-quinolinecarboxaldehyde**

Cat. No.: **B180672**

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Benchmarking 8-Nitro-7-quinolinecarboxaldehyde: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of versatile chemical intermediates is a critical step in the synthesis of novel compounds with enhanced functionalities. **8-Nitro-7-quinolinecarboxaldehyde**, a quinoline derivative featuring reactive nitro and aldehyde groups, has emerged as a valuable building block in diverse applications, from pharmaceuticals to material science. This guide provides an objective comparison of its performance potential in key applications, supported by available experimental data for structurally related compounds, and outlines detailed experimental protocols.

Pharmaceutical Applications: A Scaffold for Bioactive Agents

8-Nitro-7-quinolinecarboxaldehyde serves as a key intermediate in the synthesis of a variety of bioactive molecules, particularly in the development of anticancer and antimicrobial agents. [1] The quinoline scaffold itself is a well-established pharmacophore in medicinal chemistry.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents. While specific IC₅₀ values for direct derivatives of **8-Nitro-7-quinolinecarboxaldehyde** are not readily available in the reviewed literature, data for structurally similar nitroquinoline and 8-hydroxyquinoline derivatives highlight the promise of this compound class. For instance, a ruthenium complex containing 8-hydroxyquinoline, Bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II), has shown notable cytotoxicity in breast cancer cell lines.

| Compound/Derivative Class | Cell Line | IC ₅₀ (μM) | Reference |
|--|--|-----------------------|---------------------|
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | 6.25 ± 0.034 μg/mL | [2] |
| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 μg/mL | [2] |
| 8-nitro-2,3-dihydroquinolin-4(1H)-one derivative | Breast and Lung Cancer | 14.26 and 15.41 μM | [3] |

Alternative Anticancer Scaffolds: For comparison, established anticancer agents and other heterocyclic scaffolds are used. For example, derivatives of isatin (an indole derivative) have shown a wide range of IC₅₀ values against various cancer cell lines, often in the low micromolar range.

Antimicrobial Activity

The introduction of a nitro group at the C-8 position of a fluoroquinolone core has been shown to facilitate the synthesis of potent antibacterial agents. The electron-withdrawing nature of the nitro group enhances the nucleophilic substitution at the C-7 position, allowing for the introduction of various amines to create a library of derivatives.

A study on 7-substituted-8-nitrofluoroquinolones, which share the 8-nitroquinoline core, demonstrated significant activity against Gram-positive bacteria, particularly *Staphylococcus*

aureus.

| 8-Nitro-7-quinolinecarboxaldehyde Derivatives (Substituent at C-7) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
|--|-----------------------|---------------------|-----------|
| p-toluidine | ~2-5 | >100 | [4][5] |
| p-chloroaniline | ~2-5 | >100 | [4] |
| aniline | ~2-5 | >100 | [4] |

Alternative Antimicrobial Agents: Standard antibiotics like ciprofloxacin often exhibit broad-spectrum activity with low MIC values. For instance, the MIC of ciprofloxacin against sensitive *S. aureus* and *E. coli* strains is typically below 1 µg/mL. While the cited 8-nitrofluoroquinolone derivatives show promising activity against *S. aureus*, their efficacy against Gram-negative bacteria like *E. coli* is limited in comparison.

Fluorescent Probes and Material Science

The quinoline nucleus is a well-known fluorophore. The aldehyde group on **8-Nitro-7-quinolinecarboxaldehyde** provides a convenient handle to synthesize more complex molecules for fluorescent probes and materials for organic light-emitting diodes (OLEDs).

Fluorescent Probes

Derivatives of quinoline are extensively used in the development of fluorescent probes for detecting metal ions and nitro-phenolic compounds. The performance of a fluorescent probe is critically dependent on its quantum yield (Φ), which is the ratio of emitted photons to absorbed photons.

While specific quantum yield data for probes directly synthesized from **8-Nitro-7-quinolinecarboxaldehyde** is scarce, related quinoline-tagged fluorescent sensors have been reported with varying efficiencies.

| Fluorescent Probe Derivative | Quantum Yield (Φ) | Target Analyte | Reference |
|--|--------------------------|-----------------------------------|-----------|
| N,N'-bis(quinolin-2-ylmethyl)butane-1,4-diamine | 0.044 (in water) | Nitro-phenolics, Zn ²⁺ | [6] |
| N,N'-(1,4-phenylenebis(methylene))bis(1-(pyridin-2-yl)-N-(quinolin-2-ylmethyl)methanamine) | 0.035 (in water) | Nitro-phenolics, Zn ²⁺ | [6] |
| 7-(Diethylamino)quinolin-2(1H)-one derivative (in presence of CB7) | up to 0.54 | Indicator Displacement Assays | [7] |

Alternative Fluorescent Probes: For comparison, probes based on other fluorophores like 7-nitroindole (often represented by the structurally similar NBD group) are widely used. NBD-based probes can have quantum yields that are highly solvent-dependent, ranging from 0.04 to 0.95.[8]

Organic Light-Emitting Diodes (OLEDs)

8-Nitro-7-quinolinecarboxaldehyde is considered a valuable intermediate for synthesizing new emissive or charge-transporting materials for OLEDs.[9] Tris(8-hydroxyquinoline)aluminum (Alq₃) is a benchmark electron-transporting and emissive material in OLEDs. The performance of OLEDs is evaluated based on their external quantum efficiency (EQE).

| OLED Emissive Layer/Host | Dopant | Max. EQE (%) | Reference |
|--|--|--------------|----------------------|
| Alq3 | - | ~1% | [10] |
| 2-methyl-9,10-di(naphthalen-3-yl)anthracene (host) | 3,6-di[4'-(1-di(tert-butyl)phenyl)-11,14-bis(diphenylamino)dibenzo[g,p]chrysene (dopant) | 4.72 | [10] |

The functionalization of the quinoline core, which can be initiated from intermediates like **8-Nitro-7-quinolinecarboxaldehyde**, allows for the tuning of the electronic properties to achieve higher efficiency and stability in OLED devices.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of new compounds. Below are representative protocols for the synthesis of bioactive molecules and functional materials starting from **8-Nitro-7-quinolinecarboxaldehyde**.

Protocol 1: Synthesis of a Schiff Base Derivative for Antimicrobial/Anticancer Screening

This protocol describes the condensation reaction between **8-Nitro-7-quinolinecarboxaldehyde** and a primary amine to form a Schiff base, which can then be tested for biological activity.

Materials:

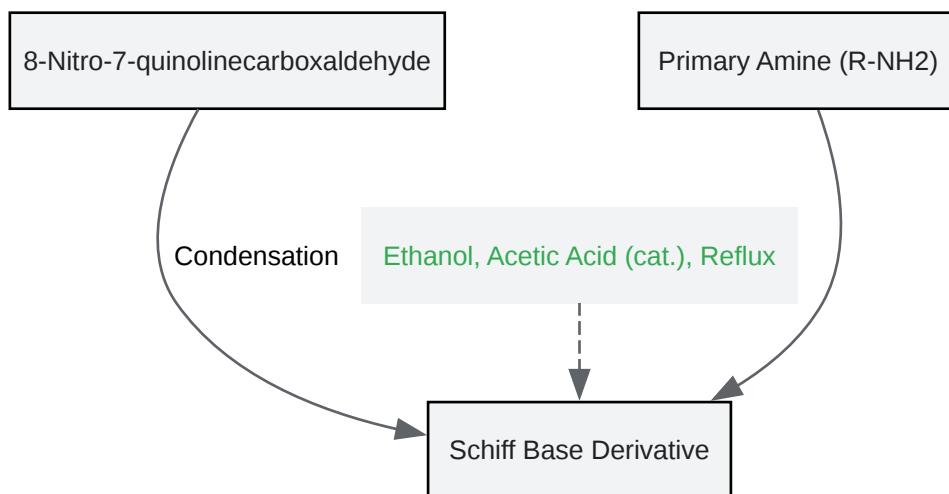
- **8-Nitro-7-quinolinecarboxaldehyde**
- Substituted primary amine (e.g., 4-chloroaniline)
- Absolute Ethanol
- Glacial Acetic Acid (catalyst)

Procedure:

- Dissolve 1 equivalent of **8-Nitro-7-quinolinecarboxaldehyde** in warm absolute ethanol in a round-bottom flask.
- In a separate flask, dissolve 1 equivalent of the primary amine in absolute ethanol.
- Add the amine solution to the aldehyde solution with constant stirring.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Collect the precipitated Schiff base by vacuum filtration.
- Wash the solid product with cold ethanol and dry under vacuum.

Characterization:

- FT-IR: Confirm the formation of the imine C=N bond (typically $1600\text{-}1650\text{ cm}^{-1}$) and the disappearance of the aldehyde C=O and amine N-H stretching bands.
- ^1H NMR: Look for the appearance of the azomethine proton (-CH=N-) signal (typically δ 8-9 ppm).

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Synthesis of a Schiff Base Derivative.

Protocol 2: General Workflow for Antimicrobial Activity Testing (MIC Determination)

This workflow outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound.

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Workflow for MIC Determination.

Protocol 3: Measurement of Fluorescence Quantum Yield

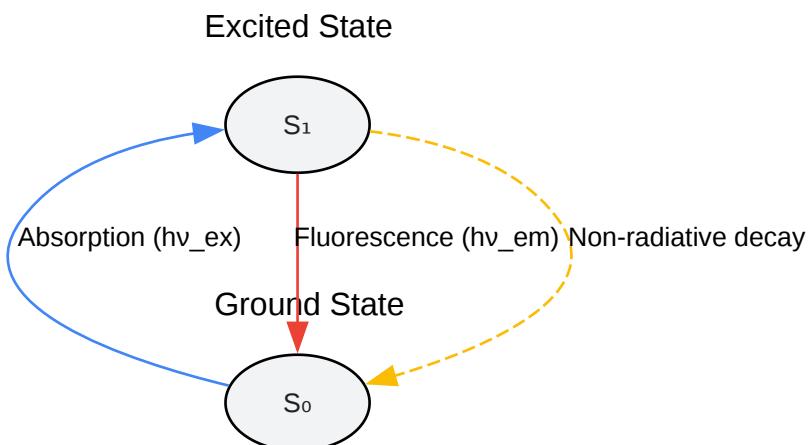
The relative quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

- Synthesized fluorescent probe
- Quantum yield standard (e.g., Quinine sulfate in 0.5 M H₂SO₄, $\Phi = 0.54$)
- Spectroscopic grade solvent
- UV-Vis Spectrophotometer
- Fluorometer

Procedure:

- Prepare a series of dilute solutions of the sample and the standard in the same solvent, with absorbance at the excitation wavelength below 0.1.
- Measure the UV-Vis absorption spectra and determine the absorbance at the excitation wavelength.
- Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
- Integrate the area under the fluorescence emission curves.
- Calculate the quantum yield using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{standard}} * (I_{\text{sample}} / I_{\text{standard}}) * (A_{\text{standard}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{standard}}^2)$ Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.



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